1,3,4(2H)-Isoquinolinetrione, 2-(2-propenyl)-

Catalog No.
S3352162
CAS No.
807334-89-0
M.F
C12H9NO3
M. Wt
215.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,3,4(2H)-Isoquinolinetrione, 2-(2-propenyl)-

CAS Number

807334-89-0

Product Name

1,3,4(2H)-Isoquinolinetrione, 2-(2-propenyl)-

IUPAC Name

2-prop-2-enylisoquinoline-1,3,4-trione

Molecular Formula

C12H9NO3

Molecular Weight

215.20 g/mol

InChI

InChI=1S/C12H9NO3/c1-2-7-13-11(15)9-6-4-3-5-8(9)10(14)12(13)16/h2-6H,1,7H2

InChI Key

RFPACNBGGYBCGT-UHFFFAOYSA-N

Canonical SMILES

C=CCN1C(=O)C2=CC=CC=C2C(=O)C1=O

1,3,4(2H)-Isoquinolinetrione, 2-(2-propenyl)- is a chemical compound characterized by its unique structure and properties. It belongs to the isoquinoline family, which is known for its diverse biological activities and applications in medicinal chemistry. This compound has the molecular formula C12H9NO3C_{12}H_{9}NO_{3} and features a trione functional group, which contributes to its reactivity and potential therapeutic effects. The presence of the 2-propenyl group enhances its structural complexity and may influence its biological interactions.

. One notable reaction is the photoinduced tandem reaction involving isoquinoline-1,3,4-triones with azaaryl substituted acetylenes. This process employs a sequence that includes:

  • [2 + 2] cycloaddition (Paterno-Büchi reaction)
  • Electrocyclic ring opening
  • Hexatriene to phenanthrene type electrocyclization
  • Oxidative dehydrogenation

These reactions yield diverse aza-polycyclic frameworks with high regioselectivity and yields up to 85% under specific conditions . The ability to form complex structures through these reactions highlights the compound's versatility in synthetic organic chemistry.

1,3,4(2H)-Isoquinolinetrione, 2-(2-propenyl)- exhibits significant biological activity that makes it a subject of interest in pharmacology. Compounds within the isoquinoline family are often associated with various pharmacological effects, including:

  • Antimicrobial activity
  • Anticancer properties
  • Anti-inflammatory effects

Research indicates that derivatives of isoquinoline can interact with multiple biological targets, leading to potential therapeutic applications. The specific biological activity of 1,3,4(2H)-Isoquinolinetrione, 2-(2-propenyl)- requires further investigation to fully elucidate its mechanisms of action.

The synthesis of 1,3,4(2H)-Isoquinolinetrione, 2-(2-propenyl)- can be achieved through various methods. One effective approach involves cascade reactions between N-alkyl-N-methacryloylbenzamide and aryl aldehydes. This method allows for the generation of isoquinoline derivatives without the need for metal catalysts or organic solvents. The steps typically include:

  • Oxidative cross-coupling of the activated alkene with the aldehyde.
  • Radical addition to the aromatic ring.
  • Formation of isoquinoline derivatives under mild conditions .

This synthetic route is advantageous due to its simplicity and efficiency in producing high yields.

The applications of 1,3,4(2H)-Isoquinolinetrione, 2-(2-propenyl)- span various fields:

  • Pharmaceuticals: Its potential as an antimicrobial and anticancer agent makes it valuable in drug development.
  • Material Science: The compound may serve as a precursor for synthesizing advanced materials due to its unique structural properties.
  • Organic Synthesis: It can be utilized in constructing complex organic molecules through various chemical transformations.

Interaction studies involving 1,3,4(2H)-Isoquinolinetrione, 2-(2-propenyl)- focus on its binding affinity and efficacy against specific biological targets. Preliminary studies suggest that this compound may interact with enzymes or receptors relevant to disease pathways. Further research is needed to quantify these interactions and assess their implications for therapeutic use.

Several compounds share structural similarities with 1,3,4(2H)-Isoquinolinetrione, 2-(2-propenyl)-. Here are a few notable examples:

Compound NameStructure TypeNotable Features
IsoquinolineBase structureFound in many natural products; bioactive
Isoquinoline-1,3-dioneDione derivativeExhibits similar biological activities
BenzylisoquinolineAlkaloidKnown for neuroprotective properties
PropenylisoquinolinePropenyl derivativeSimilar substitution pattern; potential synergy

Uniqueness

1,3,4(2H)-Isoquinolinetrione, 2-(2-propenyl)- stands out due to its specific trione functionality combined with the propenyl group. This unique combination may enhance its reactivity and biological activity compared to other isoquinoline derivatives.

XLogP3

1.4

Hydrogen Bond Acceptor Count

3

Exact Mass

215.058243149 g/mol

Monoisotopic Mass

215.058243149 g/mol

Heavy Atom Count

16

Wikipedia

1,3,4(2H)-Isoquinolinetrione, 2-(2-propenyl)-

Dates

Modify: 2023-07-26

Explore Compound Types